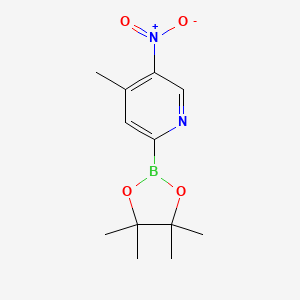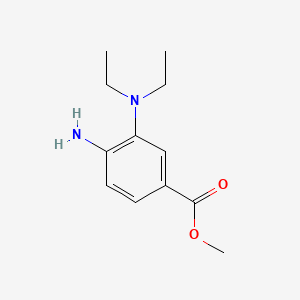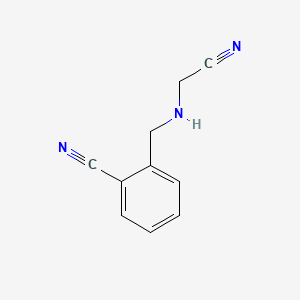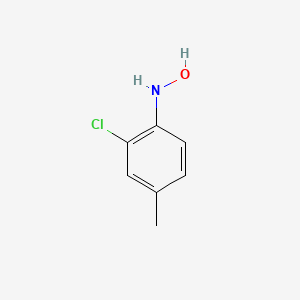
N-(2-Chloro-4-methylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Industry
Specific Scientific Field
Summary of the Application
Hydroxylamine is widely used in pharmaceutical intermediates and final drug substances synthesis . It is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds .
Methods of Application or Experimental Procedures
A high-performance liquid chromatography (HPLC)–UV derivatization method is used for the determination of hydroxylamine in drug substances . This method can detect up to 0.01 ppm of hydroxylamine with S/N > 3.0 and quantify up to 0.03 ppm of hydroxylamine with S/N ratio > 10.0 .
Results or Outcomes
This validated method can be applied as a generic method to detect the hydroxylamine for pharmaceutical process control and drug substance release .
Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates
Specific Scientific Field
Summary of the Application
Heterocyclic hydroxylamine-O-sulfonates are a novel family of formal O-substituted hydroxyguanidines and hydroxyamidines that serve as functional precursors to a variety of fused heterocyclic ring systems incorporating N-N, N-O, N-S, or N-N+ moiety . They have significant potential for use in the synthesis of anticancer, antiviral, and antimicrobial agents .
Methods of Application or Experimental Procedures
These compounds are readily accessible from the reaction of 2-chloroazoles, 2-chloroazines, and 2-chlorodiazines with hydroxylamine-O-sulfonic acid . They have a rich chemistry exemplified by tandem reactions, such as nucleophilic addition-electrophilic amination, nucleophilic addition-electrophilic 5-endo-trig cyclization or fluorogenic Mannich-electrophilic amination reaction .
Results or Outcomes
The newly discovered fluorogenic reaction and fluorescent dyes (Safirinium-P and Safirinium-Q) have found applications in fluorescent detection and labeling .
Determination of Hydroxylamine in Water Samples
Specific Scientific Field
Summary of the Application
A simple, rapid, and sensitive analytical method has been developed for the determination of hydroxylamine in water samples .
Methods of Application or Experimental Procedures
A glassy carbon electrode (GCE) surface is modified with nitrogen-doped hollow carbon spheres (N-HCSs) for determination of hydroxylamine . Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) are used for electrochemical analysis .
Results or Outcomes
The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM . Moreover, N-HCSs/GCE had successful applicability for sensing the hydroxylamine found in real water specimens .
Electrophilic Hydroxylamine-Derived Reagents for C-N Bond Formation
Summary of the Application
Electrophilic hydroxylamine-derived reagents are used for the formation of C-N bonds . These reagents represent a more convenient alternative for various applications, especially in the case of low-molecular amino functions .
Methods of Application or Experimental Procedures
The process involves the use of simple amines in photo or electrochemical reactions . The oxygen of the oxime is protonated by acid, leading to the formation of OH2+, which is a much better leaving group than OH . This is followed by a key step, rearrangement, where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group .
Results or Outcomes
This method provides a way to form C-N bonds, which are crucial in many chemical reactions .
Chelating Ion Exchangers
Specific Scientific Field
Summary of the Application
Chelating ion exchangers are polymers covalently bonded to ligands forming complexes with metal ions through functional groups . They are used for the separation of metal cations .
Methods of Application or Experimental Procedures
The chelating ion exchangers consist of two components – a polymeric matrix and chelating ligands . The chelating ligands are incorporated into a polymeric matrix by different methods .
Results or Outcomes
The development of new chelating ion exchange materials with special chelating properties can provide better kinetics of interaction between metal ion and chelating groups .
Nucleophilic Addition of Amines
Summary of the Application
Hydroxylamine is used in the nucleophilic addition of amines, which is a key step in many organic syntheses .
Methods of Application or Experimental Procedures
The secondary amine undergoes nucleophilic addition to form a neutral tetrahedral intermediate . A proton is then transferred from the ammonium ion moiety of the tetrahedral intermediate to the alkoxide ion moiety .
Results or Outcomes
This process results in the formation of a neutral functional group called a carbinolamine .
Safety And Hazards
The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEASQQNYPEMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669139 |
Source


|
| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)hydroxylamine | |
CAS RN |
146019-40-1 |
Source


|
| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


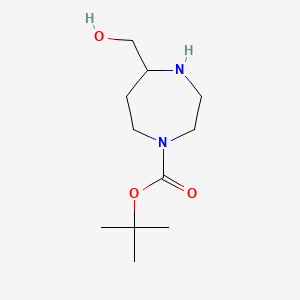
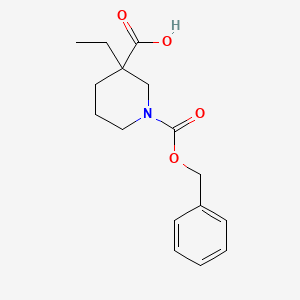
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
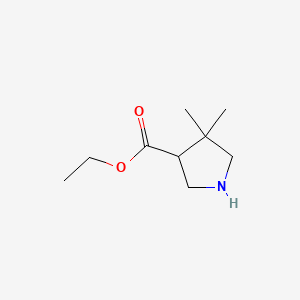

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)

